molecular formula C17H12O2 B13940665 5-diphenylmethylene-2(5H)-furanone CAS No. 18812-36-7

5-diphenylmethylene-2(5H)-furanone

Katalognummer: B13940665
CAS-Nummer: 18812-36-7
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: IEHHVHWZADMUNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Diphenylmethylene-2(5H)-furanone is an organic compound characterized by a furanone ring substituted with a diphenylmethylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-diphenylmethylene-2(5H)-furanone typically involves the condensation of benzaldehyde with furan-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the diphenylmethylene group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-Diphenylmethylene-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert the diphenylmethylene group to a diphenylmethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the diphenylmethylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include various substituted furanones and diphenyl derivatives, which can be further utilized in different chemical processes.

Wissenschaftliche Forschungsanwendungen

5-Diphenylmethylene-2(5H)-furanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-diphenylmethylene-2(5H)-furanone involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Diphenylmethylene-2(5H)-thiophenone: Similar structure but with a thiophene ring instead of a furanone ring.

    5-Diphenylmethylene-2(5H)-pyranone: Contains a pyranone ring instead of a furanone ring.

Uniqueness

5-Diphenylmethylene-2(5H)-furanone is unique due to its specific furanone ring structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

18812-36-7

Molekularformel

C17H12O2

Molekulargewicht

248.27 g/mol

IUPAC-Name

5-benzhydrylidenefuran-2-one

InChI

InChI=1S/C17H12O2/c18-16-12-11-15(19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H

InChI-Schlüssel

IEHHVHWZADMUNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.